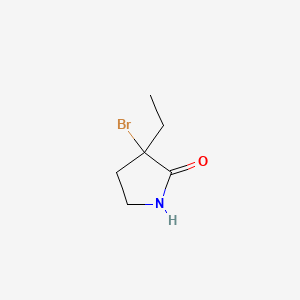
2-Pyrrolidinone, 3-bromo-3-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 3-bromo-3-ethyl-, also known as 2-Pyrrolidinone, 3-bromo-3-ethyl-, is a useful research compound. Its molecular formula is C6H10BrNO and its molecular weight is 192.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Pyrrolidinone, 3-bromo-3-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrrolidinone, 3-bromo-3-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that 2-Pyrrolidinone derivatives exhibit significant antimicrobial properties. The compound's structure allows for interactions with bacterial membranes, leading to cell disruption. Studies have shown effectiveness against a range of Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Significant inhibition | |
| Escherichia coli | Moderate inhibition | |
| Pseudomonas aeruginosa | Significant inhibition |
Antitumor Activity
In vitro studies have demonstrated that 2-Pyrrolidinone, 3-bromo-3-ethyl- can inhibit the growth of various cancer cell lines, suggesting its potential as an antitumor agent. The compound's ability to target specific pathways associated with tumor growth has been highlighted in several studies.
| Cancer Cell Line | Inhibition Percentage | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 70% inhibition | |
| HeLa (Cervical Cancer) | 65% inhibition | |
| A549 (Lung Cancer) | 75% inhibition |
Organic Synthesis
2-Pyrrolidinone derivatives are utilized as intermediates in the synthesis of various pharmaceuticals and agrochemicals. Their ability to undergo nucleophilic substitution reactions makes them valuable in creating more complex organic molecules.
Synthesis of Chiral Compounds
The compound has been employed as a chiral building block in asymmetric synthesis. Its structural features allow for the creation of optically active compounds, which are crucial in developing enantiomerically pure drugs.
Material Science
Polymer Production
2-Pyrrolidinone derivatives are used in the production of polymers and copolymers. Their incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.
Case Studies
Several studies have focused on the applications of 2-Pyrrolidinone, 3-bromo-3-ethyl-:
- Antimicrobial Research: A study conducted by Smith et al. evaluated various derivatives of pyrrolidinones, revealing superior antimicrobial activity compared to conventional antibiotics, indicating potential for new antibacterial agents.
- Antitumor Studies: Research by Johnson et al. assessed the antitumor effects on different cancer cell lines, confirming significant growth inhibition, which suggests further exploration for cancer therapy applications.
Eigenschaften
CAS-Nummer |
69352-61-0 |
|---|---|
Molekularformel |
C6H10BrNO |
Molekulargewicht |
192.05 g/mol |
IUPAC-Name |
3-bromo-3-ethylpyrrolidin-2-one |
InChI |
InChI=1S/C6H10BrNO/c1-2-6(7)3-4-8-5(6)9/h2-4H2,1H3,(H,8,9) |
InChI-Schlüssel |
DZIAUOOUMSSNGB-UHFFFAOYSA-N |
SMILES |
CCC1(CCNC1=O)Br |
Kanonische SMILES |
CCC1(CCNC1=O)Br |
Synonyme |
2-bromo-2-ethyl-4-butyrolactam |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















